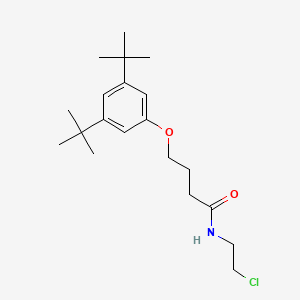
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloroethyl group and a phenoxy group substituted with tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide typically involves the reaction of 4-(3,5-DI-tert-butylphenoxy)butanoic acid with 2-chloroethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the coupling reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or nitriles.
科学的研究の応用
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. This can result in the inhibition of cellular processes or the induction of cell death, which is of particular interest in cancer research.
類似化合物との比較
Similar Compounds
- N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)acetamide
- N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)propionamide
Uniqueness
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide is unique due to its specific structural features, such as the length of the butanamide chain and the presence of tert-butyl groups. These features can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
特性
CAS番号 |
106854-95-9 |
|---|---|
分子式 |
C20H32ClNO2 |
分子量 |
353.9 g/mol |
IUPAC名 |
N-(2-chloroethyl)-4-(3,5-ditert-butylphenoxy)butanamide |
InChI |
InChI=1S/C20H32ClNO2/c1-19(2,3)15-12-16(20(4,5)6)14-17(13-15)24-11-7-8-18(23)22-10-9-21/h12-14H,7-11H2,1-6H3,(H,22,23) |
InChIキー |
QAQNXUMFXRYWDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)OCCCC(=O)NCCCl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)

![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)
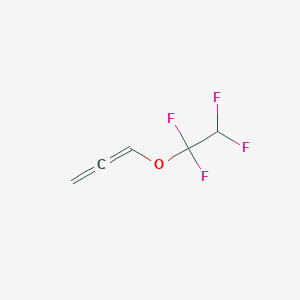
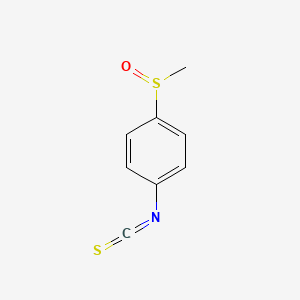
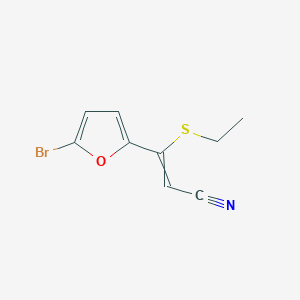
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)
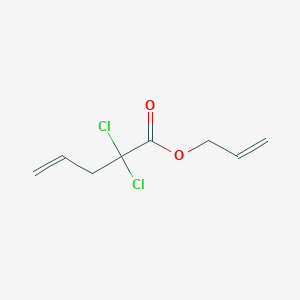
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)

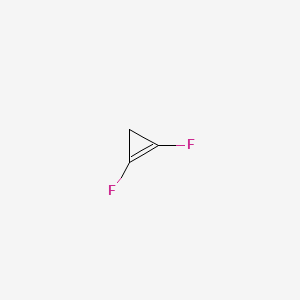
![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)

